CID 101289950

Description

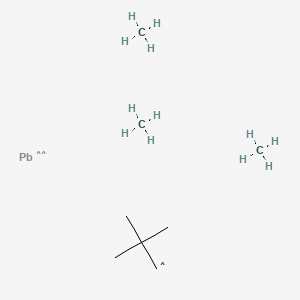

CID 101289950 is an organolead compound with the chemical formula (CH₃)₃PbC(CH₃)₃ It is a tetraalkyllead compound, where the lead atom is bonded to three methyl groups and one neopentyl group

Properties

CAS No. |

17544-69-3 |

|---|---|

Molecular Formula |

C8H23Pb |

Molecular Weight |

326.472 |

IUPAC Name |

2,2-dimethylpropane;lead;methane |

InChI |

InChI=1S/C5H11.3CH4.Pb/c1-5(2,3)4;;;;/h1H2,2-4H3;3*1H4; |

InChI Key |

XBBKQJKLNLYTEH-UHFFFAOYSA-N |

SMILES |

C.C.C.CC(C)(C)[CH2].[Pb] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 101289950 typically involves the reaction of lead tetraacetate with neopentylmagnesium bromide in the presence of a suitable solvent. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

CID 101289950 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form lead oxides and other by-products.

Reduction: Reduction reactions can convert this compound to lower oxidation states of lead.

Substitution: It can undergo substitution reactions where one or more of the alkyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 101289950 has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.

Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological molecules.

Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which CID 101289950 exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include various enzymes involved in metabolic pathways, leading to altered cellular processes and potential toxicity.

Comparison with Similar Compounds

CID 101289950 can be compared with other tetraalkyllead compounds such as tetramethyllead and tetraethyllead. While all these compounds share a similar core structure, this compound is unique due to the presence of the bulky neopentyl group, which affects its reactivity and physical properties. This uniqueness makes it suitable for specific applications where other tetraalkyllead compounds may not be as effective.

Similar compounds include:

Tetramethyllead: (CH₃)₄Pb

Tetraethyllead: (C₂H₅)₄Pb

Trimethyllead chloride: (CH₃)₃PbCl

Each of these compounds has distinct properties and applications, making this compound a valuable addition to the family of organolead compounds.

Q & A

Q. How to apply iterative qualitative analysis to interpret conflicting efficacy data?

- Methodological Answer : Use constant comparative analysis to code contradictions (e.g., "efficacy in vitro but not in vivo"). Triangulate findings via mixed methods: combine quantitative dose-response curves with qualitative patient-derived xenograft (PDX) histopathology data. Reassess hypotheses through iterative cycles of data collection and theory refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.